molecular formula C8H8N2O2 B8717764 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B8717764
M. Wt: 164.16 g/mol
InChI Key: MSDNYUKIWHZQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyridine and oxazolidinone rings. This compound has garnered significant interest due to its diverse applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminopyridine with ethyl chloroformate, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and exerting antibacterial effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its dual functionality, combining the properties of both pyridine and oxazolidinone rings. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility as a synthetic intermediate .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-pyridin-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11)

InChI Key

MSDNYUKIWHZQDR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-2-(pyridin-2-yl)ethanol (3.8 g, 28 mmol) (as the bis HCl salt) in water (50 mL) cooled to 0° C. was added potassium hydroxide (11 g, 19 mmol) followed by THF (50 mL) and the reaction stirred for 20 minutes at 0° C., followed by addition of bis(trichloromethyl) carbonate (8.2 g, 28 mmol) as the solid and stirring at 0° C. for 2 hours. The reaction was next poured into water and extracted with EtOAc and the combined organic layers were washed with 1N NaOH, brine, dried over MgSO4 and concentrated in vacuo. The crude material was purified by normal phase chromatography using EtOAc as eluent to yield 4-(pyridin-2-yl)oxazolidin-2-one (1.4 g, 8.5 mmol, 31% yield).
Quantity
3.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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11 g
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reactant
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8.2 g
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
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Quantity
50 mL
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solvent
Reaction Step Five

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